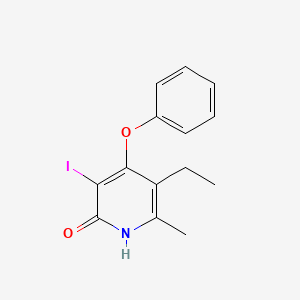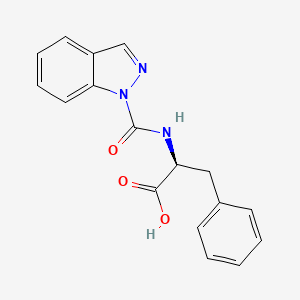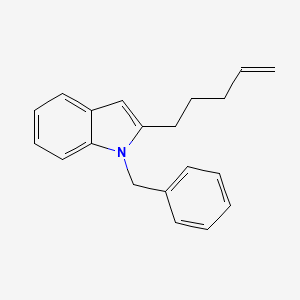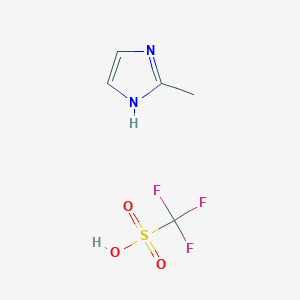![molecular formula C22H18Cl2N4O3 B12540409 4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol CAS No. 666173-98-4](/img/structure/B12540409.png)
4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(E)-(2,6-Dichloro-4-nitrophényl)diazenyl]-9H-carbazol-9-yl}butan-1-ol est un composé organique complexe appartenant à la classe des colorants azoïques. Les colorants azoïques sont caractérisés par la présence d'un ou de plusieurs groupes azo (-N=N-) liés à des cycles aromatiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-{3-[(E)-(2,6-Dichloro-4-nitrophényl)diazenyl]-9H-carbazol-9-yl}butan-1-ol implique généralement la diazotation d'une amine aromatique suivie d'un couplage avec un composé aromatique approprié. Le processus commence par la formation d'un sel de diazonium à partir de la 2,6-dichloro-4-nitroaniline. Ce sel de diazonium est ensuite couplé avec le 9H-carbazole pour former le composé azoïque.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de diazotation et de couplage à grande échelle dans des conditions contrôlées afin d'assurer un rendement et une pureté élevés. L'utilisation de catalyseurs et des conditions de réaction optimisées peut améliorer l'efficacité du processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions
4-{3-[(E)-(2,6-Dichloro-4-nitrophényl)diazenyl]-9H-carbazol-9-yl}butan-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits selon l'agent oxydant utilisé.
Réduction : La réduction du groupe azo peut conduire à la formation d'amines correspondantes.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique peuvent être utilisés.
Principaux produits formés
Oxydation : Dérivés oxydés des cycles aromatiques.
Réduction : Amines correspondantes provenant de la réduction du groupe azo.
Substitution : Différents composés aromatiques substitués en fonction du substituant introduit.
Applications de la recherche scientifique
4-{3-[(E)-(2,6-Dichloro-4-nitrophényl)diazenyl]-9H-carbazol-9-yl}butan-1-ol a plusieurs applications de la recherche scientifique :
Chimie : Utilisé comme chromophore dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel en tant que colorant biologique et dans l'étude des processus cellulaires.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans la production de colorants, de pigments et comme composant dans divers procédés industriels
Mécanisme d'action
Le mécanisme d'action du 4-{3-[(E)-(2,6-Dichloro-4-nitrophényl)diazenyl]-9H-carbazol-9-yl}butan-1-ol implique son interaction avec les molécules biologiques. Le composé peut se lier aux protéines et aux acides nucléiques, affectant ainsi leur fonction. Le groupe azo peut subir une réduction dans les systèmes biologiques, conduisant à la formation d'intermédiaires réactifs qui peuvent interagir avec les composants cellulaires .
Applications De Recherche Scientifique
4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol has several scientific research applications:
Chemistry: Used as a chromophore in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol involves its interaction with biological molecules. The compound can bind to proteins and nucleic acids, affecting their function. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4-Fluorophénylazo)-3-méthyl-4H-isoxazol-5-one
- 4-(3-Acétylphénylazo)-3-méthyl-4H-isoxazol-5-one
- 5-Aminopyrazoles
Unicité
4-{3-[(E)-(2,6-Dichloro-4-nitrophényl)diazenyl]-9H-carbazol-9-yl}butan-1-ol est unique en raison de ses caractéristiques structurales spécifiques, notamment la présence d'un groupe carbazole et d'un groupe butan-1-ol. Ces éléments structurels contribuent à ses propriétés chimiques et biologiques distinctes, le différenciant des autres composés azoïques .
Propriétés
Numéro CAS |
666173-98-4 |
|---|---|
Formule moléculaire |
C22H18Cl2N4O3 |
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
4-[3-[(2,6-dichloro-4-nitrophenyl)diazenyl]carbazol-9-yl]butan-1-ol |
InChI |
InChI=1S/C22H18Cl2N4O3/c23-18-12-15(28(30)31)13-19(24)22(18)26-25-14-7-8-21-17(11-14)16-5-1-2-6-20(16)27(21)9-3-4-10-29/h1-2,5-8,11-13,29H,3-4,9-10H2 |
Clé InChI |
STGTVBJLHVNBMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2CCCCO)C=CC(=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)


![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]-](/img/structure/B12540360.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)

![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)

